4-(Azetidin-3-yl)piperazin-2-one oxalate
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Overview
Description
4-(Azetidin-3-yl)piperazin-2-one oxalate is a chemical compound that features both azetidine and piperazine moieties. Azetidine is a four-membered nitrogen-containing ring, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two structures in a single molecule makes this compound an interesting compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)piperazin-2-one oxalate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another approach includes the intramolecular imination of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-one, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)piperazin-2-one oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Azetidin-3-yl)piperazin-2-one oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)piperazin-2-one oxalate involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, while the azetidine ring can provide additional binding sites. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yl)piperazin-2-one dihydrochloride: This compound is similar in structure but differs in its salt form.
Piperazine derivatives: Compounds like trimetazidine and ranolazine also contain the piperazine moiety and have similar biological activities.
Uniqueness
4-(Azetidin-3-yl)piperazin-2-one oxalate is unique due to the combination of azetidine and piperazine rings in a single molecule. This dual structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in scientific research and industrial applications.
Biological Activity
4-(Azetidin-3-yl)piperazin-2-one oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperazine ring and an azetidine moiety, which contribute to its pharmacological properties. The oxalate salt form may enhance solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor for various enzymes, which is crucial in conditions like Alzheimer's disease. For instance, compounds with similar structures have demonstrated mixed-type inhibition against human acetylcholinesterase (hAChE) and β-secretase (BACE-1), both critical in neurodegenerative diseases .
- Antitumor Activity : Analogues of piperazine derivatives have been studied for their antitumor effects, particularly through the inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism is significant for developing chemotherapeutic agents.
- Reactive Oxygen Species (ROS) Modulation : Compounds that interact with ROS pathways can induce apoptosis in cancer cells. The regulation of oxidative stress markers is essential in understanding the therapeutic potential of such compounds .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antitumor Effects
In a study assessing the antiproliferative activity of piperazine derivatives on HeLa cells, it was found that certain structural modifications led to enhanced activity. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics .
Compound | IC50 (μM) | Mechanism |
---|---|---|
XRP44X | 36.8 | Tubulin polymerization inhibition |
Compound 20a | 0.403 | Cell cycle arrest at G2/M phase |
Study 2: Neuroprotective Properties
Research into the neuroprotective effects of piperazine derivatives indicated that they could effectively inhibit hAChE and BACE-1, suggesting their potential use in treating Alzheimer's disease .
Compound | hAChE IC50 (μM) | BACE-1 IC50 (μM) |
---|---|---|
5AD | 0.103 ± 0.0172 | 1.342 ± 0.078 |
Control (Donepezil) | Negligible | - |
Properties
IUPAC Name |
4-(azetidin-3-yl)piperazin-2-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.C2H2O4/c11-7-5-10(2-1-9-7)6-3-8-4-6;3-1(4)2(5)6/h6,8H,1-5H2,(H,9,11);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFRVKAWTNCRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.